Atto 590 NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

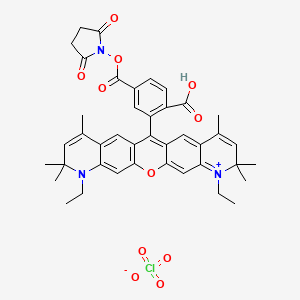

Structure

2D Structure

Properties

IUPAC Name |

2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41N3O7.ClHO4/c1-9-42-31-18-33-29(16-26(31)22(3)20-40(42,5)6)37(30-17-27-23(4)21-41(7,8)43(10-2)32(27)19-34(30)50-33)28-15-24(11-12-25(28)38(47)48)39(49)51-44-35(45)13-14-36(44)46;2-1(3,4)5/h11-12,15-21H,9-10,13-14H2,1-8H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJDVERDESTYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42ClN3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849484 | |

| Record name | 6-(2-Carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670269-33-7 | |

| Record name | 6-(2-Carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Atto 590 NHS Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and photophysical properties of Atto 590 NHS ester, a widely used fluorescent probe in life sciences. It details its reactivity, stability, and established protocols for its application in labeling biomolecules, alongside methods for characterizing the resulting conjugates.

Core Chemical and Physical Properties

Atto 590 is a fluorescent label belonging to the rhodamine class of dyes.[1][2] It is recognized for its high thermal and photostability, strong absorption, and high fluorescence quantum yield.[1][2] The N-hydroxysuccinimidyl (NHS) ester is a reactive derivative designed for the straightforward labeling of biomolecules. This derivative is a crystalline solid that should be stored at -20°C, protected from light and moisture. When stored correctly, this compound is stable for at least three years.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 788.24 g/mol | |

| Molecular Formula | C₄₁H₄₂ClN₃O₁₁ | |

| Class | Rhodamine Dye | |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetonitrile) | |

| Appearance | Crystalline solid / Powder |

Spectroscopic Characteristics

Atto 590 exhibits spectral properties ideal for various fluorescence-based applications, including single-molecule detection, flow cytometry (FACS), fluorescence in situ hybridization (FISH), and super-resolution microscopy techniques like PALM, dSTORM, and STED. Its fluorescence is efficiently excited in the 575-610 nm range and emits in the orange-red region of the visible spectrum.

Table 2: Spectroscopic Properties of Atto 590

| Property | Value | Source(s) |

| Absorption Maximum (λabs) | 593 nm | |

| Emission Maximum (λem) | 622 nm | |

| Molar Extinction Coefficient (ε) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | |

| Fluorescence Quantum Yield (ηfl) | 80% | |

| Fluorescence Lifetime (τfl) | 3.7 ns | |

| Correction Factor (CF₂₆₀) | 0.39 | |

| Correction Factor (CF₂₈₀) | 0.43 |

Reactivity, Stability, and Handling

The NHS ester moiety of Atto 590 reacts efficiently with primary amino groups, such as the ε-amino groups of lysine residues in proteins or amine-modified oligonucleotides, to form a stable, covalent amide bond. This reaction is most effective in a pH range of 8.0 to 9.0, with a pH of 8.3 often representing a good compromise to maximize amine reactivity while minimizing hydrolysis of the NHS ester.

A critical consideration is the susceptibility of the NHS ester to hydrolysis, which increases with pH and the presence of water. This side reaction yields the non-reactive free acid form of the dye. Therefore, it is imperative to use anhydrous, amine-free solvents like DMSO or DMF for preparing stock solutions and to prepare these solutions immediately before use whenever possible. Stock solutions stored at -20°C and protected from light and moisture can be stable for weeks, but repeated freeze-thaw cycles should be avoided.

References

Atto 590 NHS Ester: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of Atto 590 NHS ester, a versatile fluorescent probe. Detailed experimental protocols for its use in labeling biomolecules are presented, alongside an exploration of its application in elucidating cellular signaling pathways, with a specific focus on the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

Core Spectroscopic and Photophysical Properties

Atto 590 is a rhodamine-based fluorescent dye known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1] The N-hydroxysuccinimidyl (NHS) ester derivative is particularly useful for covalently labeling primary amines on biomolecules such as proteins and amine-modified oligonucleotides.[1] The key quantitative spectral and photophysical characteristics of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λabs) | 593 nm | [2][3][4] |

| Emission Maximum (λfl) | 622 nm | |

| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1cm-1 | |

| Fluorescence Quantum Yield (ηfl) | 80% | |

| Fluorescence Lifetime (τfl) | 3.7 ns | |

| Correction Factor (CF260) | 0.39 | |

| Correction Factor (CF280) | 0.43 |

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest (in an amine-free buffer such as PBS, MES, or HEPES)

-

This compound

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS with 2 mM sodium azide)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

Ensure the protein solution is free of amine-containing substances like Tris or glycine, which will compete with the labeling reaction. If necessary, dialyze the protein against an appropriate amine-free buffer.

-

-

Dye Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

The optimal molar ratio of dye to protein for efficient labeling is typically between 2:1 and 10:1. This may require optimization.

-

While gently stirring, add the calculated volume of the dye stock solution to the protein solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light. For this compound, a longer incubation of up to 18 hours at room temperature may be necessary for the reaction to be completed.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer. The first colored band to elute is the protein-dye conjugate.

-

Alternatively, dialysis can be used for purification.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and 593 nm (for Atto 590).

-

The protein concentration is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₉₃ × CF₂₈₀)] / ε_protein where:

-

A₂₈₀ and A₅₉₃ are the absorbances at 280 nm and 593 nm, respectively.

-

CF₂₈₀ is the correction factor for Atto 590 at 280 nm (0.43).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

The dye concentration is calculated using the Beer-Lambert law: Dye Concentration (M) = A₅₉₃ / ε_dye where ε_dye is the molar extinction coefficient of Atto 590 at 593 nm (120,000 M⁻¹cm⁻¹).

-

The DOL is the ratio of the dye concentration to the protein concentration.

-

-

Storage:

-

Store the purified conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, it is recommended to add a preservative like sodium azide and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Experimental workflow for labeling proteins with this compound.

Application in Elucidating Cellular Signaling: The EGFR Pathway

Atto 590-labeled biomolecules are powerful tools for investigating dynamic cellular processes, including signal transduction pathways. One prominent example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer.

By labeling Epidermal Growth Factor (EGF) with Atto 590, researchers can directly visualize and track the initial steps of EGFR activation in living cells using advanced imaging techniques like single-molecule tracking and Förster Resonance Energy Transfer (FRET) microscopy.

The key events in EGF-induced EGFR signaling that can be monitored using Atto 590-labeled ligands are:

-

Ligand Binding: Atto 590-EGF binds to the extracellular domain of the EGFR.

-

Receptor Dimerization: Ligand binding induces a conformational change in the receptor, leading to the formation of EGFR dimers. This can be observed by tracking the colocalization of individual Atto 590-EGF molecules.

-

Autophosphorylation: The intracellular kinase domains of the dimerized receptors phosphorylate each other on specific tyrosine residues.

-

Recruitment of Downstream Effectors: The phosphorylated tyrosine residues serve as docking sites for various signaling proteins containing SH2 domains, such as Grb2. This initiates downstream signaling cascades, including the Ras-MAPK pathway, leading to cellular responses like proliferation.

References

- 1. A conformational sensor based on genetic code expansion reveals an autocatalytic component in EGFR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mcb.berkeley.edu [mcb.berkeley.edu]

- 3. Electron transfer-triggered imaging of EGFR signaling activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different EGF-induced receptor dimer conformations for signaling and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

Atto 590 NHS Ester: A Technical Guide for Researchers and Drug Development Professionals

An in-depth guide to the photophysical properties, experimental protocols, and applications of Atto 590 NHS ester, a versatile fluorescent probe for advanced molecular analysis.

Core Photophysical and Chemical Properties

Atto 590 is a rhodamine-based fluorescent dye renowned for its high fluorescence quantum yield, exceptional photostability, and strong absorption characteristics.[1][2][3][4][5] Its N-hydroxysuccinimide (NHS) ester derivative is a widely utilized reagent for the covalent labeling of primary amines on proteins, amine-modified oligonucleotides, and other biomolecules. This technical guide provides a comprehensive overview of this compound's key properties and its application in various research and development settings.

The quantitative photophysical and chemical data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Quantum Yield (ηfl) | 80% | |

| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M⁻¹cm⁻¹ | |

| Absorption Maximum (λabs) | 593 nm | |

| Emission Maximum (λfl) | 622 nm | |

| Fluorescence Lifetime (τfl) | 3.7 ns | |

| Molecular Weight | 788.24 g/mol | |

| Correction Factor (CF260) | 0.39 | |

| Correction Factor (CF280) | 0.43 |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable anhydrous solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

-

Spectrophotometric Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax = 593 nm) using a spectrophotometer.

-

Data Analysis: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient is calculated from the slope of the resulting linear regression, where the slope equals ε (assuming a path length of 1 cm).

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties similar to Atto 590 (e.g., Rhodamine 6G or Rhodamine 101).

-

Solution Preparation: Prepare a series of dilutions for both the Atto 590 sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of each solution using the same excitation wavelength and instrumental settings for both the sample and the standard.

-

Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Grads / Gradr) * (ns^2 / nr^2)

where Φr is the quantum yield of the reference, Grads and Gradr are the gradients of the plots for the sample and reference, respectively, and ns and nr are the refractive indices of the sample and reference solutions.

Labeling Protocols

Protein Labeling with this compound

This compound reacts with primary amines (e.g., the side chain of lysine residues) on proteins to form stable amide bonds. The optimal pH for this reaction is between 8.0 and 9.0.

Methodology:

-

Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL. Adjust the pH to 8.3 using a bicarbonate buffer.

-

Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

Labeling Reaction: Add the reactive dye solution to the protein solution. The recommended molar ratio of dye to protein is typically between 5:1 and 20:1.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light. For Atto 590, an incubation time of up to 18 hours may be recommended for complete reaction.

-

Purification: Separate the labeled protein from the unreacted dye using gel filtration (e.g., Sephadex G-25), dialysis, or spin concentrators.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 593 nm.

References

Atto 590 NHS Ester: A Technical Guide to Photostability and Brightness

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties, with a core focus on the photostability and brightness, of Atto 590 NHS ester. This rhodamine-based fluorescent dye is a versatile tool for labeling biomolecules in a wide range of applications, from single-molecule detection to high-resolution microscopy.

Core Photophysical and Chemical Properties

Atto 590 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and notable thermal and photochemical stability.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester derivative is widely utilized for its efficient and selective reactivity with primary amines, such as those found on lysine residues of proteins, forming stable covalent amide bonds.[4] This makes it an excellent choice for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules.[4]

Quantitative Spectroscopic Data

The brightness of a fluorophore is a critical parameter for sensitive detection and is determined by its molar extinction coefficient and fluorescence quantum yield. The following table summarizes the key quantitative data for Atto 590.

| Parameter | Value | Reference |

| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1cm-1 | |

| Fluorescence Quantum Yield (ηfl) | 80% (0.80) | |

| Absorption Maximum (λabs) | 593 nm | |

| Emission Maximum (λfl) | 622 nm | |

| Fluorescence Lifetime (τfl) | 3.7 ns | |

| Correction Factor (CF260) | 0.39 | |

| Correction Factor (CF280) | 0.43 |

Photostability of Atto 590

Atto 590 is frequently cited for its high photostability, a crucial feature for demanding applications such as single-molecule detection and super-resolution microscopy techniques like PALM, dSTORM, and STED. While direct quantitative comparisons of photobleaching rates can be application-specific, the inherent structural properties of the rhodamine dye class contribute to its robustness under illumination. Factors that influence photostability include the excitation power, wavelength, and the local chemical environment.

Experimental Protocols

Protein Labeling with this compound

This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

-

Protein solution (1-5 mg in a suitable buffer, free of amines like Tris)

-

This compound

-

Amine-free, anhydrous DMSO or DMF

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (can be prepared by mixing 20 parts of PBS, pH 7.4 with 1 part of 0.2 M sodium bicarbonate, pH 9.0)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. If the protein is in a buffer containing amines, it must be dialyzed against PBS.

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous, amine-free DMSO or DMF to a concentration of 1-2 mg/mL.

-

Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically, but a starting point of a 10-fold molar excess of dye can be used. For this compound, an incubation time of 18 hours at room temperature is recommended for the reaction to be completed.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute is typically the labeled protein.

-

Characterization: Determine the degree of substitution (DOS) by measuring the absorbance of the conjugate at 280 nm and 593 nm. The optimal DOS for most antibodies is between 2 and 10.

General Protocol for Assessing Photostability

A standardized method for assessing photostability involves continuous illumination of the sample and measuring the decay of fluorescence intensity over time.

Materials:

-

Atto 590-labeled sample (e.g., labeled protein in solution or on a microscope slide)

-

Fluorescence microscope with a suitable filter set for Atto 590

-

Light source with controlled intensity

-

Camera or detector for measuring fluorescence intensity

-

Image analysis software

Procedure:

-

Sample Preparation: Prepare the Atto 590-labeled sample in the desired experimental medium.

-

Microscope Setup: Place the sample on the microscope and bring it into focus.

-

Image Acquisition: Acquire an initial image (t=0) to determine the starting fluorescence intensity.

-

Continuous Illumination: Expose the sample to continuous illumination using a defined light source power.

-

Time-Lapse Imaging: Acquire images at regular intervals over a period of time until the fluorescence intensity has significantly decreased.

-

Data Analysis: Measure the mean fluorescence intensity of the sample in each image. Plot the normalized fluorescence intensity against time to obtain a photobleaching curve. The rate of decay provides a measure of the photostability under the specific experimental conditions.

Diagrams and Workflows

This compound Labeling Workflow

Caption: Workflow for labeling proteins with this compound.

General Experimental Workflow for Fluorescence Microscopy

Caption: A typical workflow for a fluorescence microscopy experiment.

References

Atto 590 NHS Ester: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and storage conditions of Atto 590 NHS ester, a widely used fluorescent label in life sciences. Adherence to these guidelines is crucial for maintaining the reactivity and ensuring the successful conjugation of the dye to biomolecules.

Introduction to this compound

Atto 590 is a fluorescent dye belonging to the rhodamine class, known for its high fluorescence quantum yield, photostability, and strong absorption.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific labeling of primary amino groups (-NH₂) on proteins, antibodies, peptides, and other biomolecules, forming a stable amide bond.[1] This guide will focus on the critical aspects of handling this reactive dye to ensure optimal performance in labeling experiments.

Solubility of this compound

The solubility of this compound is a critical factor in the preparation of stock solutions for labeling reactions. Due to the reactive nature of the NHS ester, the choice of solvent is paramount to prevent premature hydrolysis and deactivation.

Recommended Solvents

This compound is soluble in polar aprotic organic solvents.[2] The most commonly recommended solvents for preparing stock solutions are:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

It is imperative to use anhydrous (water-free) and amine-free grades of these solvents. The presence of even trace amounts of water will lead to the hydrolysis of the NHS ester, rendering it inactive for conjugation. Similarly, amine-containing impurities will react with the NHS ester, reducing the effective concentration of the dye.

Quantitative Solubility Data

While exact maximum solubility data is not readily published, practical and effective concentrations for stock solutions are well-documented. These concentrations have been validated in numerous labeling protocols.

| Solvent | Recommended Concentration (w/v) | Recommended Concentration (Molar) | Notes |

| Anhydrous DMSO | 2 mg/mL | 10 mM | A 10 mM stock solution in anhydrous DMSO is a commonly used concentration. For example, 1 mg of this compound (MW: 788.24 g/mol ) can be dissolved in approximately 127 µL of DMSO. |

| Anhydrous DMF | 2 mg/mL | ~2.5 mM | A concentration of 2 mg/mL is recommended for preparing stock solutions. For example, dissolve 1 mg of the dye in 500 µL of anhydrous DMF. |

Note: To enhance the dissolution of rhodamine-based dyes, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.

Storage and Stability of this compound

Proper storage of both the solid-form dye and its stock solutions is essential to maintain its reactivity over time. The NHS ester moiety is sensitive to moisture and pH.

Solid Form Storage

| Parameter | Recommendation |

| Temperature | Store at -20°C. |

| Environment | Keep in a desiccated environment to protect from moisture. |

| Light | Protect from light. |

| Handling | Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the product. Purging the vial with an inert gas like nitrogen or argon before sealing can further protect the dye. |

| Long-term Stability | When stored correctly, the solid form of this compound is stable for at least three years. |

Stock Solution Storage

Stock solutions of this compound in anhydrous DMSO or DMF are significantly less stable than the solid form and should be prepared fresh whenever possible.

| Parameter | Recommendation |

| Temperature | Store at -20°C. |

| Aliquoting | It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |

| Light | Protect from light. |

| Short-term Stability | A 10 mM stock solution in anhydrous DMSO can be stored in the freezer for up to two weeks, but extended storage may lead to reduced activity. |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles as they can introduce moisture and degrade the NHS ester. A study on various compounds in DMSO showed that multiple freeze-thaw cycles can lead to degradation. |

Chemical Stability and Reaction Pathways

The primary pathway for the degradation of this compound is the hydrolysis of the NHS ester group. This reaction is highly dependent on the presence of water and the pH of the solution.

Caption: Reaction pathways of this compound.

The optimal pH for the labeling reaction is a compromise between the reactivity of the primary amines on the biomolecule and the stability of the NHS ester. Primary amines are more nucleophilic at higher pH, but the rate of NHS ester hydrolysis also increases with pH. A pH range of 8.0-9.0 is generally recommended for efficient conjugation.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound (e.g., 1 mg)

-

Anhydrous, amine-free DMSO

-

Microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For 1 mg of this compound (MW: 788.24 g/mol ), this would be approximately 127 µL.

-

Vortex the vial until the dye is completely dissolved.

-

If not for immediate use, aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

-

Store the aliquots at -20°C.

Caption: Workflow for preparing an this compound stock solution.

General Protein Labeling Protocol

This is a general protocol and may require optimization for specific proteins.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

10 mM this compound stock solution in anhydrous DMSO

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Dissolve or buffer exchange the protein into the labeling buffer at a concentration of 2-10 mg/mL. The labeling efficiency decreases at lower protein concentrations.

-

Calculate the required volume of the this compound stock solution for the desired molar excess (a 10-fold molar excess is a good starting point).

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light. For Atto 590 NHS, an incubation of up to 18 hours may be necessary for a complete reaction.

-

Purify the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute is typically the labeled protein.

Caption: General workflow for protein labeling with this compound.

Conclusion

The successful use of this compound in bioconjugation is highly dependent on the careful handling and storage of this reactive dye. By understanding its solubility characteristics and the factors that affect its stability, researchers can ensure the integrity of the dye, leading to reliable and reproducible labeling results. The key takeaways are the critical need for anhydrous solvents, proper storage at -20°C with protection from light and moisture, and the use of freshly prepared stock solutions to maximize conjugation efficiency.

References

Atto 590 NHS Ester: A Comprehensive Technical Guide to its Mechanism of Action and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Atto 590 NHS ester, a widely used fluorescent label in life sciences. The guide covers its core mechanism of action, experimental protocols for bioconjugation, and key quantitative data, offering valuable insights for researchers and professionals in drug development and molecular biology.

Core Mechanism of Action: Covalent Amide Bond Formation

Atto 590 is a rhodamine-based fluorescent dye known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group makes Atto 590 a highly effective tool for labeling biomolecules.[1] The core mechanism of action involves the reaction of the this compound with primary amine groups present on target molecules, such as the side chains of lysine residues in proteins or amine-modified oligonucleotides.[1]

This reaction, a nucleophilic acyl substitution, results in the formation of a stable, covalent amide bond, permanently attaching the fluorescent dye to the target molecule. The reaction is highly selective for primary amines and proceeds efficiently under mild basic conditions, typically at a pH between 7 and 9. The optimal pH for this conjugation reaction is frequently cited as 8.3, which represents a balance between ensuring the amine groups are sufficiently deprotonated and reactive, while minimizing the competing hydrolysis of the NHS ester.

Below is a diagram illustrating the reaction between this compound and a primary amine-containing molecule.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing essential data for experimental design and analysis.

| Property | Value | Reference |

| Molecular Weight | 788.24 g/mol | |

| Excitation Maximum (λabs) | 593 nm | |

| Emission Maximum (λfl) | 622 nm | |

| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1cm-1 | |

| Fluorescence Quantum Yield (ηfl) | 80% | |

| Fluorescence Lifetime (τfl) | 3.7 ns | |

| Correction Factor (CF260) | 0.39 | |

| Correction Factor (CF280) | 0.43 |

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are protocols for labeling proteins and oligonucleotides with this compound, synthesized from various sources.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with primary amines, such as antibodies.

1. Preparation of Reagents:

-

Protein Solution: Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3. A recommended protein concentration is 2 mg/mL or higher to ensure efficient labeling. If the protein is in a buffer containing amines (e.g., Tris or glycine), it must be dialyzed against a suitable buffer like PBS before labeling.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL. Extended storage of the dye stock solution is not recommended as its reactivity can decrease.

2. Conjugation Reaction:

-

The optimal molar ratio of dye to protein can vary and should be determined empirically. A starting point of a 2 to 10-fold molar excess of the dye is often recommended.

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 30-60 minutes with continuous stirring or shaking. For some specific applications with Atto 590-NHS, an incubation time of 18 hours at room temperature may be recommended for the reaction to be completed.

3. Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye using gel permeation chromatography. A Sephadex G-25 column is commonly used for this purpose.

-

Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.2-7.4).

-

Apply the reaction mixture to the column and elute with the equilibration buffer. The first colored band to elute is typically the labeled protein conjugate.

4. Storage of the Conjugate:

-

Store the purified conjugate under the same conditions as the unlabeled protein. For long-term storage, it is advisable to add a preservative like sodium azide, aliquot the conjugate, and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.

Oligonucleotide Labeling Protocol

This protocol outlines the steps for labeling amine-modified oligonucleotides.

1. Preparation of Reagents:

-

Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9) to a concentration of approximately 0.1 mM.

-

This compound Stock Solution: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.

2. Conjugation Reaction:

-

Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.

-

Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH can be lowered to 7-7.5.

3. Purification of the Labeled Oligonucleotide:

-

The labeled oligonucleotide can be purified from the free dye using gel filtration or reversed-phase HPLC.

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates a typical experimental workflow for protein labeling with this compound.

References

Atto 590 NHS Ester: A Technical Guide for Labeling Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Atto 590 NHS ester, a fluorescent label renowned for its utility in covalently modifying primary amines on biomolecules. Atto 590, a rhodamine-based dye, is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability, making it an ideal candidate for a wide range of fluorescence-based applications.[1][2][3][4] This guide details the dye's physicochemical properties, the chemical basis of its reactivity, detailed experimental protocols for labeling, and its applications in modern biological research.

Core Properties of this compound

This compound is a versatile tool for fluorescently labeling proteins, amine-modified oligonucleotides, and other molecules containing primary amines. The N-hydroxysuccinimidyl (NHS) ester functional group provides a mechanism for creating a stable amide bond with primary amines under mild conditions.

Physicochemical and Spectroscopic Data

The performance of a fluorescent label is dictated by its photophysical properties. Atto 590 exhibits excellent characteristics for fluorescence microscopy, flow cytometry, and single-molecule detection.

| Property | Value | Reference |

| Maximum Absorption (λabs) | 593 nm | |

| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1 cm-1 | |

| Maximum Fluorescence Emission (λfl) | 622 nm | |

| Fluorescence Quantum Yield (ηfl) | 80% | |

| Fluorescence Lifetime (τfl) | 3.7 ns | |

| Correction Factor (CF260) | 0.39 | |

| Correction Factor (CF280) | 0.43 | |

| Molecular Weight | 788.24 g/mol |

Chemical Structure and Reaction Mechanism

This compound facilitates the covalent attachment of the Atto 590 fluorophore to biomolecules. The reaction proceeds via nucleophilic acyl substitution, where the primary amine of the biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Caption: Reaction of this compound with a primary amine.

This reaction is highly pH-dependent. For the primary amine to be an effective nucleophile, it must be in its unprotonated state. Therefore, the reaction is typically carried out in a slightly alkaline buffer, with an optimal pH range of 8.0 to 9.0. A pH of 8.3 is frequently recommended as a good compromise to ensure a sufficient concentration of unprotonated amines while minimizing the competing hydrolysis of the NHS ester.

A significant side reaction is the hydrolysis of the NHS ester, where it reacts with water to form the free Atto 590 carboxylic acid, which is no longer reactive towards amines. The rate of hydrolysis increases with pH. Therefore, it is crucial to perform the labeling reaction promptly after preparing the dye solution and to control the pH of the reaction buffer.

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and oligonucleotides with this compound.

General Workflow for Amine Labeling

The overall process for labeling biomolecules with this compound can be summarized in the following workflow:

Caption: General workflow for labeling with this compound.

Protein Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins.

1. Preparation of Protein Solution:

-

Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Suitable buffers include 0.1 M sodium bicarbonate buffer (pH 8.3) or phosphate-buffered saline (PBS).

-

Ensure the protein solution is free of amine-containing substances such as Tris or glycine, as these will compete with the labeling reaction. If necessary, dialyze the protein against the labeling buffer.

2. Preparation of this compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.

-

Vortex the solution until the dye is completely dissolved.

3. Conjugation Reaction:

-

The optimal molar ratio of dye to protein depends on the specific protein and the desired degree of labeling (DOL). A starting point of a 5 to 15-fold molar excess of dye is recommended.

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature with continuous stirring. For some proteins, an extended incubation of up to 18 hours may be beneficial.

4. Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using gel filtration chromatography (e.g., Sephadex G-25) or dialysis.

-

The first colored band to elute from the column is typically the labeled protein.

5. Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 593 nm (for Atto 590).

-

The DOL can be calculated using the following formula: DOL = (A593 * εprotein) / [(A280 - (A593 * CF280)) * ε593] Where:

-

A593 and A280 are the absorbances at the respective wavelengths.

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

ε593 is the molar extinction coefficient of Atto 590 at 593 nm (120,000 M-1 cm-1).

-

CF280 is the correction factor for the absorbance of the dye at 280 nm (0.43).

-

Amine-Modified Oligonucleotide Labeling Protocol

1. Preparation of Oligonucleotide Solution:

-

Dissolve the amine-modified oligonucleotide in a 0.1 M sodium carbonate buffer (pH 8.5-9.0) to a concentration of 1-5 mM.

2. Preparation of this compound Stock Solution:

-

Prepare a fresh solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mg/mL.

3. Conjugation Reaction:

-

Add a 2 to 10-fold molar excess of the this compound solution to the oligonucleotide solution.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

4. Purification of the Conjugate:

-

Purify the labeled oligonucleotide using ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC.

Applications in Research and Drug Development

The bright and stable fluorescence of Atto 590 makes it a valuable tool for a multitude of applications:

-

Fluorescence Microscopy: High-resolution imaging of cellular structures and dynamic processes.

-

Flow Cytometry: Identification and sorting of labeled cells.

-

Single-Molecule Detection: Studying the behavior of individual biomolecules.

-

Fluorescence Resonance Energy Transfer (FRET): Investigating molecular interactions and conformational changes.

-

Fluorescence In Situ Hybridization (FISH): Detecting and localizing specific nucleic acid sequences.

-

Drug Development: Tracking the biodistribution and cellular uptake of therapeutic agents.

Conclusion

This compound is a high-performance fluorescent probe for the specific and efficient labeling of primary amines. Its exceptional photophysical properties, coupled with straightforward and robust labeling protocols, make it an indispensable tool for researchers, scientists, and drug development professionals. Careful consideration of reaction conditions, particularly pH, and appropriate purification methods are critical for achieving optimal labeling and reliable experimental results.

References

Atto 590 NHS Ester: A Technical Guide for Advanced Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of Atto 590 NHS ester in fluorescence microscopy, providing a comprehensive resource for researchers leveraging this versatile fluorophore. Atto 590, a rhodamine-based dye, is renowned for its high fluorescence quantum yield, exceptional photostability, and strong absorption, making it an ideal candidate for a wide range of fluorescence microscopy techniques, from conventional imaging to super-resolution modalities.[1][2][3][4]

Core Properties and Advantages

This compound is an amine-reactive derivative of the Atto 590 dye, designed for the covalent labeling of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The N-hydroxysuccinimidyl (NHS) ester group readily reacts with primary amines (e.g., the side chains of lysine residues) at a pH of 7-9 to form stable amide bonds. This robust conjugation chemistry, combined with the intrinsic properties of the Atto 590 fluorophore, offers several advantages for fluorescence microscopy:

-

High Photostability: Atto 590 exhibits remarkable resistance to photobleaching, enabling long-term imaging experiments and the acquisition of high-quality images with minimal signal degradation.

-

Strong Fluorescence: A high fluorescence quantum yield contributes to bright signals, improving the signal-to-noise ratio and facilitating the detection of low-abundance targets.

-

Red-Shifted Spectrum: With excitation and emission maxima in the orange-red region of the spectrum, Atto 590 helps to minimize autofluorescence from cellular components, which is typically more pronounced in the blue and green spectral regions.

-

Versatility: It is suitable for a broad array of applications, including standard fluorescence microscopy, flow cytometry (FACS), fluorescence in-situ hybridization (FISH), and advanced super-resolution techniques like STED, PALM, and dSTORM.

Quantitative Spectroscopic Data

For reproducible and quantitative fluorescence imaging, a thorough understanding of the fluorophore's spectroscopic properties is essential. The key quantitative data for Atto 590 are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 593 - 594 nm | |

| Emission Maximum (λem) | 620 - 624 nm | |

| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.80 - 0.93 | |

| Fluorescence Lifetime (τ) | 3.7 - 4.0 ns | |

| Correction Factor (CF280) | 0.43 - 0.44 |

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for the covalent labeling of proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound

-

Amine-free, anhydrous DMSO or DMF

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS). If the protein solution contains amine-containing substances like Tris or glycine, it must be dialyzed against PBS.

-

Adjust the protein concentration to 2-10 mg/mL. Lower concentrations can decrease labeling efficiency.

-

Adjust the pH of the protein solution to 8.3-9.0 using the labeling buffer. This is crucial as the NHS ester reaction is most efficient at a slightly alkaline pH where primary amines are deprotonated.

-

-

Dye Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous, amine-free DMSO or DMF at a concentration of 1-2 mg/mL. These stock solutions are sensitive to moisture and should be used fresh.

-

-

Conjugation Reaction:

-

The optimal molar ratio of dye to protein depends on the specific protein and desired degree of labeling (DOL). A starting point is a 5 to 15-fold molar excess of the dye.

-

Add the calculated volume of the dye stock solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For some antibodies, the incubation time might be extended up to 18 hours at ambient temperature.

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25).

-

Equilibrate the column with an appropriate buffer (e.g., PBS).

-

Apply the reaction mixture to the column and elute with the equilibration buffer. The first colored band to elute is the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption maximum of the dye (Amax at ~593 nm).

-

The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax * CF280)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm and CF280 is the correction factor for the dye.

-

The dye concentration is calculated as: Dye Concentration (M) = Amax / ε_dye where ε_dye is the molar extinction coefficient of Atto 590 at its absorption maximum.

-

The DOL is the ratio of the dye concentration to the protein concentration. The optimal DOL for antibodies is typically between 2 and 10.

-

Visualizing Experimental Workflows and Signaling Pathways

General Protein Labeling Workflow

The following diagram illustrates the key steps in labeling a protein with this compound.

Caption: Workflow for labeling proteins with this compound.

Simplified Antibody-Antigen Detection Pathway

This diagram shows a simplified representation of how an Atto 590-labeled secondary antibody can be used to detect a primary antibody bound to an antigen in immunofluorescence microscopy.

Caption: Indirect immunofluorescence detection workflow.

Applications in Advanced Microscopy

The exceptional properties of Atto 590 make it a powerful tool for various advanced microscopy techniques:

-

Super-Resolution Microscopy (STED, PALM, dSTORM): The high photostability and brightness of Atto 590 are critical for these techniques, which require the fluorophores to withstand high laser powers and undergo multiple cycles of excitation and emission. This enables imaging beyond the diffraction limit of light, revealing subcellular structures with unprecedented detail.

-

Single-Molecule Detection: The strong fluorescence emission of individual Atto 590 molecules allows for their detection and tracking, providing insights into molecular dynamics and interactions in real-time.

-

Long-Term Live-Cell Imaging: The reduced phototoxicity associated with longer wavelength excitation and the high photostability of Atto 590 are advantageous for imaging dynamic processes in living cells over extended periods. Studies have shown its utility in staining mitochondria in live cells.

References

Atto 590 NHS Ester: An In-depth Technical Guide for Single-Molecule Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 590 NHS ester is a fluorescent dye belonging to the rhodamine class, recognized for its exceptional photophysical properties that make it highly suitable for advanced single-molecule detection techniques.[1][2][3] Its strong absorption, high fluorescence quantum yield, and notable photostability position it as a valuable tool for researchers in various fields, including biophysics, cell biology, and drug discovery. This guide provides a comprehensive overview of this compound, focusing on its application in single-molecule studies such as single-molecule Förster Resonance Energy Transfer (smFRET) and direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Core Properties of Atto 590

Atto 590 is characterized by its bright fluorescence in the orange-red region of the visible spectrum.[4] The N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and stable covalent labeling of primary and secondary amines on biomolecules, such as the lysine residues of proteins or amine-modified oligonucleotides.[4]

Photophysical & Physicochemical Properties

A summary of the key quantitative properties of Atto 590 is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Absorption Maximum (λ_abs_) | 593 nm | |

| Emission Maximum (λ_em_) | 622 nm | |

| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.80 | |

| Fluorescence Lifetime (τ) | 3.7 ns | |

| Molecular Weight | 788.24 g/mol | |

| Solubility | Soluble in DMF, DMSO |

Labeling Biomolecules with this compound

The covalent labeling of biomolecules with this compound is a critical step for subsequent single-molecule analysis. The following protocol provides a detailed methodology for labeling proteins.

Experimental Protocol: Protein Labeling

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the protein of interest into an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.

-

Adjust the pH of the protein solution to 8.3-9.0 using the Labeling Buffer. This is crucial as the NHS ester reaction is most efficient when the amine groups are deprotonated.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution of 1-10 mg/mL. Protect the dye solution from light and moisture.

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each protein.

-

Incubate the reaction for 1 hour at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.

-

-

Quenching the Reaction:

-

Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS ester.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

The first colored fraction to elute will be the labeled protein.

-

-

Determination of Degree of Labeling (DoL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 593 nm (for Atto 590).

-

The DoL can be calculated using the following formula: DoL = (A_593 * ε_protein) / [(A_280 - (A_593 * CF_280)) * ε_590] Where:

-

A_593 and A_280 are the absorbances at 593 nm and 280 nm, respectively.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_590 is the molar extinction coefficient of Atto 590 (120,000 cm⁻¹M⁻¹).

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.43 for Atto 590).

-

-

Protein Labeling Workflow

Single-Molecule FRET (smFRET) Studies

smFRET is a powerful technique to measure distances on the nanometer scale and to study conformational dynamics of biomolecules. Atto 590 is an excellent acceptor fluorophore for commonly used donor dyes like Atto 532 or Cy3B.

Experimental Protocol: smFRET Imaging

Materials:

-

Atto 590-labeled biomolecule (acceptor)

-

Donor-labeled biomolecule

-

smFRET Imaging Buffer:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)

-

Oxygen Scavenger System:

-

Glucose Oxidase (e.g., 0.5 mg/mL)

-

Catalase (e.g., 0.04 mg/mL)

-

β-D-glucose (e.g., 1% w/v)

-

-

Triplet State Quencher (e.g., 1-2 mM Trolox)

-

Procedure:

-

Sample Immobilization:

-

For surface-based smFRET, immobilize the labeled biomolecules on a passivated microscope slide (e.g., via biotin-streptavidin interaction) at a low density to ensure individual molecules are well-separated.

-

-

Imaging:

-

Use a total internal reflection fluorescence (TIRF) microscope for surface-immobilized molecules or a confocal microscope for freely diffusing molecules.

-

Excite the donor fluorophore with a laser (e.g., 532 nm for Atto 532 or Cy3B).

-

Simultaneously collect the fluorescence emission from both the donor and acceptor channels using appropriate dichroic mirrors and emission filters.

-

-

Data Analysis:

-

For each single molecule, determine the fluorescence intensity of the donor (I_D) and acceptor (I_A) over time.

-

Calculate the FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_D + I_A)

-

Generate FRET efficiency histograms to identify different conformational states and analyze the time traces to study the dynamics of transitions between these states.

-

smFRET Experimental Workflow

Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

dSTORM is a super-resolution imaging technique that relies on the stochastic photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. Atto 590 is suitable for dSTORM, exhibiting the necessary blinking behavior in the presence of specific imaging buffers.

Experimental Protocol: dSTORM Imaging

Materials:

-

Atto 590-labeled sample

-

dSTORM Imaging Buffer:

-

Buffer (e.g., PBS or Tris-HCl)

-

Reducing agent (e.g., 10-100 mM Mercaptoethylamine (MEA))

-

Oxygen Scavenger System (as in smFRET buffer)

-

Procedure:

-

Sample Preparation:

-

Prepare cells or other samples labeled with Atto 590 and mount them on a microscope slide.

-

-

Imaging:

-

Use a microscope capable of TIRF or highly inclined and laminated optical sheet (HILO) illumination.

-

Illuminate the sample with a high-intensity laser at a wavelength near the absorption maximum of Atto 590 (e.g., 561 nm or 594 nm) to induce photoswitching.

-

Acquire a long series of images (typically thousands to tens of thousands of frames) to capture the stochastic blinking of individual molecules.

-

-

Data Analysis:

-

Analyze the image series to localize the precise position of each individual blinking event with sub-diffraction precision.

-

Reconstruct a super-resolved image by plotting the localized positions of all detected blinking events.

-

References

Methodological & Application

Application Notes and Protocols for Atto 590 NHS Ester Antibody Labeling

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful conjugation of Atto 590 NHS ester to antibodies. Atto 590 is a rhodamine-based fluorescent dye known for its high fluorescence quantum yield, exceptional photostability, and strong absorption, making it an excellent choice for various applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group of Atto 590 reacts efficiently with primary amines on proteins, such as the side chains of lysine residues, to form stable amide bonds.[1]

Core Principles of Labeling

The labeling reaction's success hinges on the nucleophilic attack of unprotonated primary amine groups on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly pH-dependent, with an optimal range of pH 8.0 to 9.0.[4] A pH of 8.3 is often recommended as a good compromise to ensure a sufficient concentration of reactive unprotonated amines while minimizing the hydrolysis of the NHS ester, a competing side reaction that increases with pH.

Quantitative Data Summary

For reproducible and optimal labeling, key quantitative parameters should be considered. The following tables summarize the critical data points for the this compound antibody labeling protocol.

Table 1: Recommended Reagent Concentrations and Ratios

| Parameter | Recommended Value | Notes |

| Antibody Concentration | > 2 mg/mL | Lower concentrations can decrease labeling efficiency. |

| This compound Stock Solution | 1-10 mg/mL in anhydrous, amine-free DMSO or DMF | Should be prepared fresh immediately before use to avoid hydrolysis. |

| Molar Ratio of Dye:Antibody | 2:1 to 20:1 | The optimal ratio depends on the antibody and desired degree of substitution (DOS). A 10:1 ratio is a good starting point. |

Table 2: Reaction Conditions

| Parameter | Recommended Condition | Notes |

| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.3) | Buffering is crucial for maintaining the optimal pH for the reaction. |

| Incubation Temperature | Room Temperature | |

| Incubation Time | 30 - 60 minutes or up to 18 hours | For Atto 590-NHS, an extended incubation of 18 hours at room temperature is recommended for reaction completion. |

Table 3: Key Spectroscopic Data for Atto 590

| Parameter | Value |

| Maximum Absorption (λabs) | 593 nm |

| Maximum Emission (λfl) | 622 nm |

| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M⁻¹ cm⁻¹ |

| Correction Factor at 280 nm (CF280) | 0.43 |

Experimental Protocols

This section details the step-by-step methodology for labeling antibodies with this compound.

Materials

-

Antibody of interest (in an amine-free buffer)

-

This compound

-

Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3 (or other suitable amine-free buffer)

-

Purification Column: Sephadex G-25 or equivalent gel filtration column

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Experimental Workflow Diagram

Caption: Experimental workflow for antibody labeling with this compound.

Step-by-Step Protocol

-

Preparation of Antibody Solution:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS, MES, HEPES). If the buffer contains primary amines like Tris, the antibody must be dialyzed against an appropriate buffer such as PBS.

-

Adjust the antibody concentration to be at least 2 mg/mL.

-

For the labeling reaction, adjust the pH of the antibody solution to 8.3 by adding a calculated volume of 1 M sodium bicarbonate buffer.

-

-

Preparation of this compound Stock Solution:

-

Immediately before starting the conjugation, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.

-

Vortex the solution until the dye is completely dissolved.

-

-

Conjugation Reaction:

-

Add the appropriate volume of the this compound stock solution to the antibody solution. A starting molar excess of 10:1 (dye:antibody) is recommended. The optimal ratio may need to be determined empirically and can range from 2:1 to 20:1.

-

Mix the reaction gently and incubate at room temperature, protected from light. For this compound, a recommended incubation time is up to 18 hours to ensure the reaction goes to completion. Shorter incubation times of 30-60 minutes can also be used.

-

-

Purification of the Labeled Antibody:

-

Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions. The column size should be appropriate for the volume of the reaction mixture.

-

Equilibrate the column with PBS (pH 7.2-7.4).

-

Carefully apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The first colored band to elute is the labeled antibody. The free, unreacted dye will move slower down the column.

-

Collect the fractions containing the labeled antibody.

-

Characterization of the Labeled Antibody

To determine the concentration of the antibody and the degree of labeling (DOS), measure the absorbance of the purified conjugate at 280 nm (for the protein) and 593 nm (for Atto 590).

Calculations:

-

Concentration of Atto 590 (M):

-

[Atto 590] = A_593 / ε_max

-

Where A_593 is the absorbance at 593 nm and ε_max is the molar extinction coefficient of Atto 590 (120,000 M⁻¹ cm⁻¹).

-

-

Corrected Absorbance at 280 nm:

-

A_280_corrected = A_280 - (A_593 * CF_280)

-

Where A_280 is the measured absorbance at 280 nm and CF_280 is the correction factor for Atto 590 at 280 nm (0.43).

-

-

Concentration of Antibody (M):

-

[Antibody] = A_280_corrected / ε_protein

-

Where ε_protein is the molar extinction coefficient of the antibody (e.g., for IgG, ~210,000 M⁻¹ cm⁻¹).

-

-

Degree of Substitution (DOS):

-

DOS = [Atto 590] / [Antibody]

-

The optimal DOS for most antibodies is typically between 2 and 10.

-

Signaling Pathway Diagram

The chemical reaction between the this compound and a primary amine on the antibody is a direct covalent conjugation and does not involve a biological signaling pathway. The diagram below illustrates the chemical transformation.

Caption: Chemical reaction of this compound with a primary amine.

References

Atto 590 NHS Ester: Application Notes and Protocols for Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 590 NHS ester is a high-performance fluorescent dye belonging to the rhodamine class of dyes.[1][2][3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability and thermal stability.[5] These properties make Atto 590 an excellent choice for a wide range of applications in life sciences, including fluorescence microscopy, flow cytometry, and single-molecule detection. The N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and specific covalent labeling of primary amines, such as the side chains of lysine residues in proteins, forming stable amide bonds. This document provides detailed protocols for the conjugation of this compound to proteins, along with data presentation and visualizations to guide researchers in their experimental design.

Physicochemical and Spectroscopic Properties

Atto 590 is a moderately hydrophilic dye, ensuring good solubility in aqueous buffers commonly used for protein labeling. Its fluorescence characteristics are largely insensitive to environmental changes such as pH. Key quantitative data for Atto 590 are summarized in the table below.

| Property | Value | Reference |

| Maximum Absorption (λ_abs_) | 593 nm | |

| Maximum Emission (λ_fl_) | 622 nm | |

| Molar Extinction Coefficient (ε_max_) | 1.2 x 10^5^ M^-1^ cm^-1^ | |

| Fluorescence Quantum Yield (η_fl_) | 80% | |

| Fluorescence Lifetime (τ_fl_) | 3.7 ns | |

| Correction Factor (CF_280_ = ε_280_ / ε_max_) | 0.43 |

Experimental Protocols

This section provides a detailed methodology for the conjugation of this compound to proteins.

Materials and Reagents

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

-

Purification Column: Gel filtration column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Protocol: Protein Conjugation with this compound

1. Preparation of Solutions:

-

Protein Solution:

-

Dissolve the protein in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

-

Adjust the protein concentration to 2-10 mg/mL for optimal labeling.

-

For the labeling reaction, dilute the protein stock into the Labeling Buffer to a final concentration of 1-5 mg/mL.

-

-

This compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL. Vortex until fully dissolved.

-

Note: NHS esters are moisture-sensitive. Use anhydrous solvents and prepare the solution fresh to avoid hydrolysis and loss of reactivity.

-

2. Conjugation Reaction:

-

Molar Ratio: The optimal molar ratio of dye to protein depends on the protein and the desired degree of labeling. A starting point of a 10-fold molar excess of dye to protein is recommended. Optimization may be required, with ratios from 5:1 to 20:1 being tested.

-

Reaction:

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

-

Incubate the reaction mixture at room temperature for 30-60 minutes with continuous stirring or rotation. For some specific dyes like Atto 590, an incubation time of up to 18 hours at room temperature may be required for the reaction to complete.

-

3. Purification of the Conjugate:

-

Gel Filtration: Unreacted dye and hydrolysis byproducts must be removed from the labeled protein. This is typically achieved by gel filtration chromatography using a Sephadex G-25 column or a similar matrix.

-

Procedure:

-

Equilibrate the gel filtration column with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the column with PBS. The first colored band to elute is the dye-protein conjugate. A second, slower-moving colored band corresponds to the free dye.

-

Collect the fractions containing the purified conjugate.

-

Characterization of the Conjugate

The degree of substitution (DOS), also known as the degree of labeling (DOL), is a critical parameter for characterizing the dye-protein conjugate. It represents the average number of dye molecules conjugated to each protein molecule. The optimal DOS for most antibodies is typically between 2 and 10.

Calculation of Degree of Substitution (DOS):

-

Measure the absorbance of the purified conjugate solution at 280 nm (A_280_) and 593 nm (A_max_).

-

Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A_max_ / (ε_max_ * path length)

-

Calculate the corrected absorbance of the protein at 280 nm: A_prot_ = A_280_ - (A_max_ * CF_280_)

-

Calculate the concentration of the protein: [Protein] (M) = A_prot_ / (ε_prot_ * path length) (where ε_prot_ is the molar extinction coefficient of the protein at 280 nm)

-

Calculate the DOS: DOS = [Dye] / [Protein]

Visualizations

Reaction Mechanism

References

Application Notes and Protocols for Labeling Peptides with Atto 590 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 590 is a fluorescent label belonging to the rhodamine dye family, characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3] These properties make it an ideal candidate for various life science applications, including the labeling of peptides and proteins for use in fluorescence microscopy, single-molecule detection, and flow cytometry.[1][4] The N-hydroxysuccinimide (NHS) ester of Atto 590 is a widely used derivative that efficiently reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond. This document provides a detailed protocol for the conjugation of Atto 590 NHS ester to peptides, along with key technical data and workflow diagrams.

Quantitative Data Summary

The following table summarizes the key quantitative data for Atto 590 and its NHS ester derivative.

| Parameter | Value | Reference |

| Molecular Weight (MW) | 788.24 g/mol | |

| Excitation Maximum (λabs) | 593 nm | |

| Emission Maximum (λfl) | 622 nm | |

| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M^-1 cm^-1 | |

| Fluorescence Quantum Yield (ηfl) | 80% | |

| Fluorescence Lifetime (τfl) | 3.7 ns | |

| Correction Factor (CF280) | 0.43 | |

| Optimal pH for Labeling | 8.0 - 9.0 | |

| Recommended Storage | -20°C, protected from light and moisture |

Experimental Protocols

This section details the materials, reagents, and step-by-step methodology for conjugating this compound to a peptide.

Materials and Reagents

-

Peptide with a primary amine group (N-terminus or lysine residue)

-

This compound

-

Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Purification column: Sephadex G-25 or equivalent gel filtration column or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

-

Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Protocol

1. Preparation of Reagents:

-

Peptide Solution: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the peptide solution is free from any amine-containing substances like Tris or glycine. If the peptide is in a buffer containing amines, it should be dialyzed against PBS.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in amine-free, anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. This solution is sensitive to moisture and should be prepared fresh.

2. Labeling Reaction:

-

Molar Ratio Calculation: The optimal molar ratio of dye to peptide can vary. A starting point is a 2 to 10-fold molar excess of the this compound to the peptide.

-

Reaction Incubation: Add the calculated volume of the this compound stock solution to the peptide solution. Gently mix and incubate the reaction at room temperature for 1 to 4 hours, protected from light. For Atto 590 NHS, a longer incubation time of up to 18 hours at room temperature may be required for the reaction to be completed.

3. Purification of the Labeled Peptide:

-

Gel Filtration: Separate the labeled peptide from the unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the Atto 590-labeled peptide.

-

RP-HPLC: For higher purity, RP-HPLC is a suitable method. Use a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

4. Characterization and Storage:

-

Concentration and Degree of Labeling (DOL): The concentration of the labeled peptide and the DOL can be determined spectrophotometrically.

-

Storage: Store the purified, labeled peptide at -20°C or -80°C, protected from light.

Visualizations